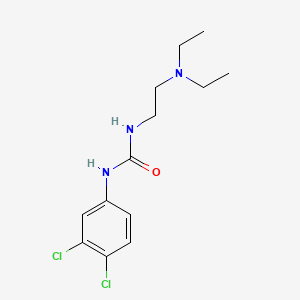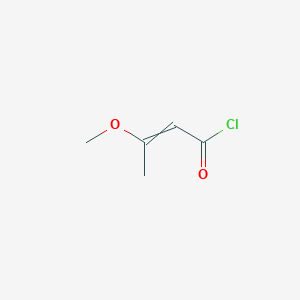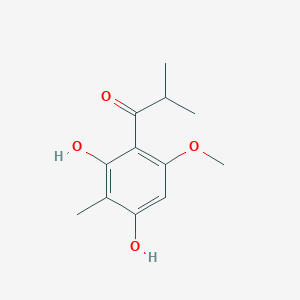![molecular formula C9H10O2 B14345434 Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate CAS No. 94936-64-8](/img/structure/B14345434.png)
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl tetracyclo[3200~2,7~0~4,6~]heptane-3-carboxylate is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by a series of cyclization and esterification reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process typically includes purification steps such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and polymers.
作用機序
The mechanism by which methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate exerts its effects involves interactions with various molecular targets. Its tetracyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane: This compound shares the same tetracyclic core but lacks the ester functional group.
Quadricyclane: Another tetracyclic compound with a similar structure but different functional groups.
Uniqueness
Methyl tetracyclo[3200~2,7~
特性
CAS番号 |
94936-64-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
methyl tetracyclo[3.2.0.02,7.04,6]heptane-3-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-6-2-3(6)5-4(2)7(5)8/h2-8H,1H3 |
InChIキー |
MVIQIFZDZBNCAW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2C3C2C4C3C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


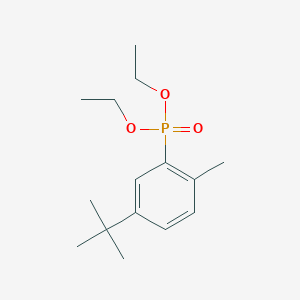

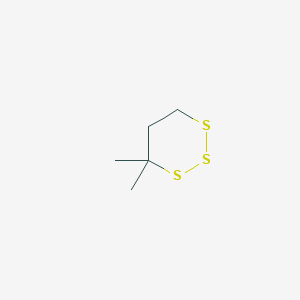
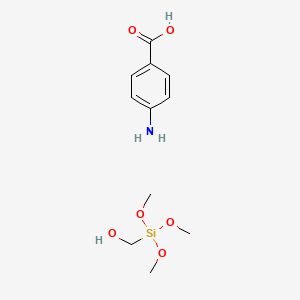

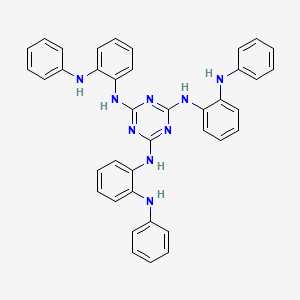
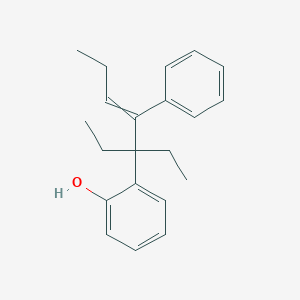
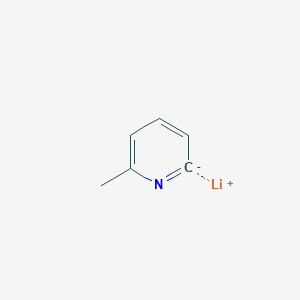
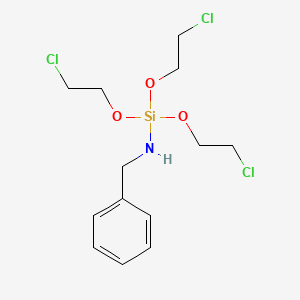

![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
